Cis-1,2-dimethyl-cyclopropanedicarboxylic acid
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Overview
Description
Cis-1,2-dimethyl-cyclopropanedicarboxylic acid is an organic compound with the molecular formula C7H10O4. It is a cyclopropane derivative where two carboxylic acid groups are attached to the cyclopropane ring at the 1 and 2 positions, and two methyl groups are attached at the same positions in a cis configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1,2-dimethyl-cyclopropanedicarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of dimethyl maleate with diazomethane, which results in the formation of the cyclopropane ring. The reaction conditions often require the use of a catalyst such as rhodium or copper complexes to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and distillation are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Cis-1,2-dimethyl-cyclopropanedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can undergo substitution reactions where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other derivatives.
Scientific Research Applications
Cis-1,2-dimethyl-cyclopropanedicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-1,2-dimethyl-cyclopropanedicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Trans-1,2-dimethyl-cyclopropanedicarboxylic acid: Similar structure but with trans configuration of methyl groups.
1,1-dimethyl-cyclopropanedicarboxylic acid: Both methyl groups attached to the same carbon atom.
Cyclopropane-1,2-dicarboxylic acid: Lacks the methyl groups.
Uniqueness
Cis-1,2-dimethyl-cyclopropanedicarboxylic acid is unique due to its cis configuration, which imparts distinct stereochemical properties and reactivity. This configuration can influence the compound’s interactions with other molecules and its overall chemical behavior .
Properties
Molecular Formula |
C7H10O4 |
---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(1S,2R)-1,2-dimethylcyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-6(4(8)9)3-7(6,2)5(10)11/h3H2,1-2H3,(H,8,9)(H,10,11)/t6-,7+ |
InChI Key |
SLBKGBQKBVOZRI-KNVOCYPGSA-N |
Isomeric SMILES |
C[C@@]1(C[C@@]1(C)C(=O)O)C(=O)O |
Canonical SMILES |
CC1(CC1(C)C(=O)O)C(=O)O |
Origin of Product |
United States |
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